molecular formula C21H16Cl3N3O3S B11997306 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid

4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid

Cat. No.: B11997306
M. Wt: 496.8 g/mol
InChI Key: LKLIOTVDIZPHEM-UHFFFAOYSA-N
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Description

4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trichloromethyl group, and a thioureido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid typically involves multiple steps:

    Formation of the Naphthalene-1-carbonyl Intermediate: This step involves the acylation of naphthalene to form the naphthalene-1-carbonyl chloride.

    Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced through a chlorination reaction using trichloromethyl chloroformate.

    Formation of the Thioureido Linkage: The thioureido linkage is formed by reacting the trichloromethyl intermediate with thiourea under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the thioureido intermediate with benzoic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid involves its interaction with specific molecular targets. The trichloromethyl group and thioureido linkage are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Trichloro-1-((naphthalene-1-carbonyl)-amino)-ET)-thioureido)-benzoic acid derivatives: Compounds with similar structures but different substituents.

    Naphthalene-based compounds: Compounds containing the naphthalene ring with various functional groups.

    Thioureido compounds: Compounds with the thioureido linkage but different aromatic or aliphatic groups.

Uniqueness

This compound is unique due to its combination of a naphthalene ring, trichloromethyl group, and thioureido linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H16Cl3N3O3S

Molecular Weight

496.8 g/mol

IUPAC Name

4-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C21H16Cl3N3O3S/c22-21(23,24)19(27-20(31)25-14-10-8-13(9-11-14)18(29)30)26-17(28)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H,(H,26,28)(H,29,30)(H2,25,27,31)

InChI Key

LKLIOTVDIZPHEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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